molecular formula C16H16N2O6S B2822800 methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477579-03-6

methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2822800
CAS No.: 477579-03-6
M. Wt: 364.37
InChI Key: DFGNJSSCMOSMJA-UHFFFAOYSA-N
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Description

Methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of furan, thiophene, and cycloheptane rings

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, acetic anhydride, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted furan and thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of furan, thiophene, and cycloheptane rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohepta[b]thiophene core with a nitrofuran moiety. Its molecular formula is C13H12N4O5SC_{13}H_{12}N_4O_5S with a molecular weight of approximately 312.32 g/mol. The presence of the nitrofuran group significantly contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The nitrofuran moiety is known for its antimicrobial properties. Compounds containing nitrofuran have been shown to inhibit bacterial growth by interfering with DNA synthesis and function.
  • Antitumor Activity : Preliminary studies suggest that similar compounds may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Functional Group Influence : Substituents on the furan ring can significantly affect the compound's potency. For instance, electron-withdrawing groups enhance activity against certain bacterial strains.
  • Steric Effects : The spatial arrangement of substituents impacts binding affinity to biological targets. Compounds with bulky groups may demonstrate reduced activity due to steric hindrance.

Antimicrobial Activity

A study evaluating various derivatives of nitrofuran compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Bacterial Strain
Methyl 2-(5-nitrofuran-2-amido)-4H...32S. aureus
Methyl 2-(5-nitrofuran-2-amido)-4H...64B. subtilis

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
HeLa20Cell cycle arrest at G1 phase

Properties

IUPAC Name

methyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-23-16(20)13-9-5-3-2-4-6-11(9)25-15(13)17-14(19)10-7-8-12(24-10)18(21)22/h7-8H,2-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNJSSCMOSMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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